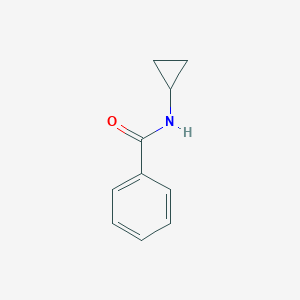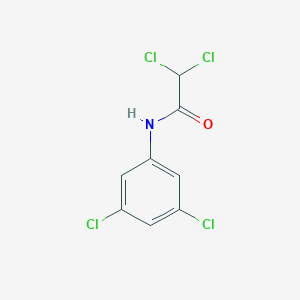
Acetanilide, 2,2,3',5'-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2,2,3',5'-tetrachloro- is a chemical compound that has been used in various scientific research applications. It is a derivative of acetanilide, which is a widely used organic compound in the pharmaceutical and chemical industries. Acetanilide, 2,2,3',5'-tetrachloro- has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
Acetanilide, 2,2,3',5'-tetrachloro- has been shown to have a mechanism of action that involves the inhibition of enzymes involved in the synthesis of nucleic acids. It has been found to inhibit the activity of DNA polymerase, which is an enzyme involved in the replication of DNA. This inhibition leads to the suppression of DNA synthesis and cell division, making it an effective anticancer agent.
Biochemische Und Physiologische Effekte
Acetanilide, 2,2,3',5'-tetrachloro- has been found to have several biochemical and physiological effects. It has been shown to have antitumor and anticancer activity, as well as antimicrobial activity against various bacteria and fungi. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Acetanilide, 2,2,3',5'-tetrachloro- has several advantages and limitations for lab experiments. Its high solubility in organic solvents makes it easy to handle and use in various reactions. However, its toxicity and potential for carcinogenicity make it a hazardous material to work with, requiring proper safety precautions and handling.
Zukünftige Richtungen
Acetanilide, 2,2,3',5'-tetrachloro- has several potential future directions for research. It could be further studied for its anticancer and antimicrobial properties, as well as its potential for the treatment of pain and inflammation. Its mechanism of action could also be further elucidated, and its use as a catalyst in chemical reactions could be explored. Additionally, its potential for use in the synthesis of other organic compounds and as a stabilizer for polymers could be further investigated.
Conclusion
Acetanilide, 2,2,3',5'-tetrachloro- is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored. Further research into its potential uses and properties could lead to new discoveries and applications in various fields of science and technology.
Synthesemethoden
Acetanilide, 2,2,3',5'-tetrachloro- can be synthesized by several methods, including the reaction of acetanilide with thionyl chloride and chlorinating agents such as chlorine or phosphorus pentachloride. The reaction typically proceeds in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2,2,3',5'-tetrachloro- has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the synthesis of other organic compounds, and as a starting material for the preparation of pharmaceuticals. It has also been used as a catalyst in chemical reactions and as a stabilizer for polymers.
Eigenschaften
CAS-Nummer |
17641-00-8 |
|---|---|
Produktname |
Acetanilide, 2,2,3',5'-tetrachloro- |
Molekularformel |
C8H5Cl4NO |
Molekulargewicht |
272.9 g/mol |
IUPAC-Name |
2,2-dichloro-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-4-1-5(10)3-6(2-4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
InChI-Schlüssel |
SSDPYDABCUKLMX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
Andere CAS-Nummern |
17641-00-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




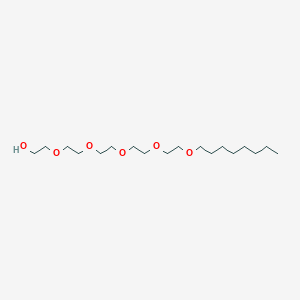
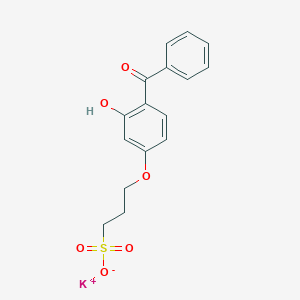
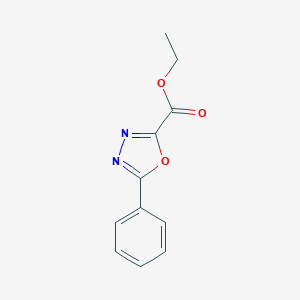




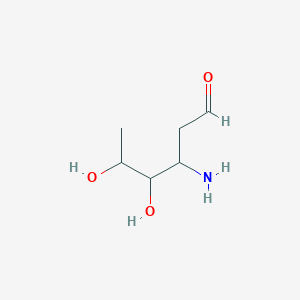
![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
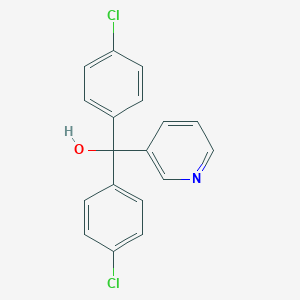
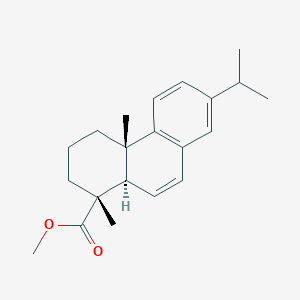
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
